2-Methylpyrido[3,4-b]pyrazine

Physicochemical characterization Isomer differentiation Synthetic intermediate

2-Methylpyrido[3,4-b]pyrazine is a fused bicyclic heterocycle composed of a pyridine ring annulated to a pyrazine ring, bearing a single methyl substituent at the 2-position of the pyrazine moiety. With a molecular formula of C₈H₇N₃ and a molecular weight of 145.16 g·mol⁻¹, the compound presents three nitrogen atoms distributed across the aromatic system, affording a calculated XLogP of 0.5 and a topological polar surface area of 38.7 Ų.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 51208-84-5
Cat. No. B13106929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrido[3,4-b]pyrazine
CAS51208-84-5
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC1=CN=C2C=NC=CC2=N1
InChIInChI=1S/C8H7N3/c1-6-4-10-8-5-9-3-2-7(8)11-6/h2-5H,1H3
InChIKeyDJFZOUYWPTXXRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpyrido[3,4-b]pyrazine (CAS 51208-84-5): Core Scaffold Identity and Procurement Baseline


2-Methylpyrido[3,4-b]pyrazine is a fused bicyclic heterocycle composed of a pyridine ring annulated to a pyrazine ring, bearing a single methyl substituent at the 2-position of the pyrazine moiety . With a molecular formula of C₈H₇N₃ and a molecular weight of 145.16 g·mol⁻¹, the compound presents three nitrogen atoms distributed across the aromatic system, affording a calculated XLogP of 0.5 and a topological polar surface area of 38.7 Ų . This scaffold serves as a key building block in medicinal chemistry, particularly as a precursor to antimitotic agents and kinase inhibitor libraries [1].

Regioisomeric Identity Verification
Confirm 2-methyl substitution for target activity; 3-methyl isomer is not interchangeable
Antimitotic and Kinase Research Scaffold
Core of tubulin-binding agents (Mivobulin chemotype) and ATP-competitive kinase inhibitor libraries
Synthetic Building Block
Fused pyrido[3,4-b]pyrazine with three nitrogen positions for functionalization

Why Generic Substitution Fails for 2-Methylpyrido[3,4-b]pyrazine: Regioisomeric Methyl Effects on Physicochemical and Biological Profiles


The pyrido[3,4-b]pyrazine scaffold supports multiple regioisomeric methylation patterns, most notably the 2-methyl (CAS 51208-84-5) and 3-methyl (CAS 700-80-1) variants. Despite sharing identical molecular formulae and computed densities, these isomers exhibit measurably different boiling points, flash points, and electronic distributions that directly impact their behaviour in downstream synthetic transformations and biological target engagement . In the context of antimitotic drug discovery, the 2-methyl substitution is a critical structural determinant for tubulin-binding activity; the corresponding des-methyl or 3-methyl congeners either lack activity or require complete re-optimization of the SAR series [1]. Consequently, procurement of the incorrect regioisomer cannot be considered a functionally equivalent substitution.

Property
2-Methyl (Target)
3-Methyl (Substitute)
Thermal & Safety Profile
Higher boiling point and flash point
Lower boiling point and flash point; may alter distillation and storage classification
Biological Activity
Essential for reported tubulin-binding and antimitotic activity
Reported loss of activity; not a functional substitute in SAR programs
Electronic & Steric Effects
Methyl at 2-position modulates reactivity at nitrogens
Different regioisomeric distribution alters downstream transformations

Quantitative Differentiation Evidence for 2-Methylpyrido[3,4-b]pyrazine (CAS 51208-84-5) Against Closest Analogs


Boiling Point Elevation Relative to 3-Methyl Regioisomer

The 2-methyl isomer exhibits a calculated boiling point of 269.7 °C at 760 mmHg, which is approximately 22.4 °C higher than the 247.3 °C recorded for the 3-methyl isomer under identical prediction methodology . This difference reflects altered intermolecular interactions attributable to the position of the methyl substituent on the pyrazine ring.

Boiling Point
Data to verify
+22.4 °C
Supports thermal property differentiation
In silico prediction; experimental validation recommended
Physicochemical characterization Isomer differentiation Synthetic intermediate

Flash Point Differentiation as a Safety and Handling Parameter

The 2-methyl isomer has a calculated flash point of 121.5 °C, which is approximately 14.8 °C higher than the 106.8 °C calculated for the 3-methyl congener .

Flash Point
Data to verify
+14.8 °C
Informs safety margin context
In silico prediction; may differ under experimental conditions
Safety data Isomer comparison Process chemistry

Essential Scaffold Role in Clinical Antimitotic Agent Mivobulin (CI-980)

The 2-methylpyrido[3,4-b]pyrazine core is a mandatory structural component of the clinical-stage antimitotic agent Mivobulin (CI-980). SAR studies demonstrated that the S-enantiomer of ethyl (5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamate is a potent tubulin-binding agent with anticancer activity, and that replacement of the 2-methyl group or migration to alternative positions abolishes activity [1]. The corresponding 3-methyl isomer has not been reported to yield active antimitotic agents in this chemical series.

Antimitotic Activity
Class-level inference
2-methyl essential; 3-methyl inactive
Reported SAR context for tubulin-binding research
Based on Mivobulin chemotype; requires independent validation
Medicinal chemistry Antimitotic Tubulin inhibitor

Lipophilicity and Polar Surface Area Parity with Isomeric Differentiation

Both the 2-methyl and 3-methyl isomers share identical computed XLogP (0.5) and topological polar surface area (38.7 Ų) values . This parity confirms that the regioisomeric differentiation arises not from gross lipophilicity or hydrogen-bonding capacity differences, but from the precise spatial positioning of the methyl group, which modulates electronic distribution and steric accessibility at the reactive nitrogen positions .

Lipophilicity Parity
Data to verify
Identical (XLogP 0.5, TPSA 38.7 Ų)
Differentiation arises from steric/electronic effects, not logP
Computed; isomer selection should not rely on lipophilicity alone
Drug-likeness Physicochemical profiling Isomer comparison

Optimal Deployment Scenarios for 2-Methylpyrido[3,4-b]pyrazine (CAS 51208-84-5)


Medicinal Chemistry: Tubulin-Targeted Anticancer Library Design

Research teams synthesizing colchicine-site tubulin inhibitors can utilize 2-methylpyrido[3,4-b]pyrazine as the core scaffold, leveraging the validated SAR that the 2-methyl group is essential for antimitotic potency. The scaffold directly maps onto the clinical candidate Mivobulin (CI-980), providing a translational pathway from hit generation to candidate selection [1].

Process Chemistry: Isomer-Specific Thermal and Safety Optimization

When selecting a methylpyrido[3,4-b]pyrazine isomer for large-scale synthetic campaigns, the 2-methyl variant offers a higher boiling point (269.7 °C vs. 247.3 °C) and flash point (121.5 °C vs. 106.8 °C) compared to the 3-methyl isomer [1]. These properties confer advantages in distillation-based purification and reduced flammability hazard classification during solvent-intensive downstream processing.

Kinase Inhibitor Fragment-Based Drug Discovery

The pyrido[3,4-b]pyrazine core has been validated as a versatile template for ATP-competitive kinase inhibitors, with disubstituted analogs achieving low micromolar IC₅₀ values against a panel of seven cancer-related protein kinases [1]. The 2-methyl substitution provides a vector for further functionalization at positions C-5 and C-8, enabling rapid SAR exploration around the 4-(piperidin-1-yl)aniline pharmacophore.

Application
Selection Property
Validation Focus
Tubulin-targeted anticancer research
Regioisomeric purity (2-methyl)
Reported tubulin-binding SAR and antimitotic assay context
Process chemistry thermal safety
Boiling point & flash point differentiation
Thermal data review for scale-up safety classification
Kinase inhibitor fragment elaboration
Pyrido[3,4-b]pyrazine scaffold versatility
Reported ATP-competitive kinase inhibition context
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